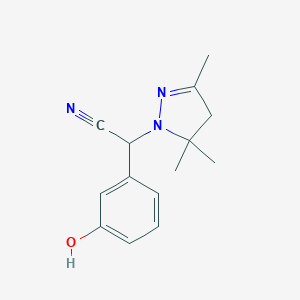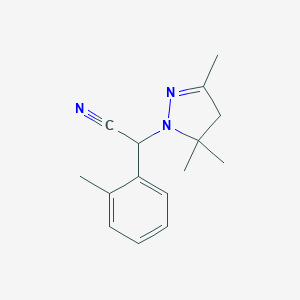
2-(2,6-Dimethylphenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylphenyl)hydrazinecarbothioamide, commonly known as DMPT, is a chemical compound that has gained significant attention in the field of animal nutrition and aquaculture. It is a sulfur-containing organic compound that is used as a feed additive in animal diets to enhance their growth performance and improve their overall health. DMPT is also used in aquaculture to increase the feed intake and growth rate of fish and shrimp.
Wirkmechanismus
The mechanism of action of DMPT is not fully understood, but it is believed to work by increasing the production of appetite-stimulating hormones in animals. DMPT has also been shown to increase the activity of digestive enzymes, which can improve the efficiency of nutrient absorption in animals. In aquaculture, DMPT is believed to increase the palatability of feed, which can lead to increased feed intake and growth rate in fish and shrimp.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects in animals. It can increase the activity of digestive enzymes, improve the efficiency of nutrient absorption, and enhance the immune system. DMPT has also been shown to have antimicrobial properties, which can help to reduce the risk of infections in animals. In aquaculture, DMPT has been found to increase the growth rate and survival rate of fish and shrimp.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. DMPT is also stable and can be stored for long periods of time without degradation. However, DMPT has some limitations for lab experiments. It is a sulfur-containing compound, which can interfere with some biochemical assays. DMPT is also a potent appetite stimulant, which can make it difficult to control the feed intake of animals in experiments.
Zukünftige Richtungen
There are several future directions for research on DMPT. One area of interest is the potential use of DMPT in human nutrition. DMPT has been shown to have several health benefits in animals, and it is possible that it could have similar effects in humans. Another area of interest is the development of new synthesis methods for DMPT that are more efficient and environmentally friendly. Finally, there is a need for more research on the mechanism of action of DMPT and its effects on different species of animals. This could lead to the development of new applications for DMPT in animal nutrition and aquaculture.
Synthesemethoden
DMPT can be synthesized by reacting 2,6-dimethylaniline with carbon disulfide and hydrazine hydrate. The reaction takes place in the presence of a catalyst and proceeds through a series of steps to yield DMPT as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DMPT has been extensively studied for its potential use in animal nutrition and aquaculture. Several research studies have shown that DMPT can improve the growth performance of animals and increase their feed intake. DMPT has also been shown to have antimicrobial properties, which can help to reduce the risk of infections in animals. In aquaculture, DMPT has been found to increase the growth rate and survival rate of fish and shrimp.
Eigenschaften
Molekularformel |
C9H13N3S |
|---|---|
Molekulargewicht |
195.29 g/mol |
IUPAC-Name |
(2,6-dimethylanilino)thiourea |
InChI |
InChI=1S/C9H13N3S/c1-6-4-3-5-7(2)8(6)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13) |
InChI-Schlüssel |
WALYZNIJAFNYPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NNC(=S)N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)

![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)





acetonitrile](/img/structure/B257751.png)


